3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGMOKCRGHDWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form the 2-bromophenyl intermediate.
Coupling with Furan Derivative: The bromophenyl intermediate is then coupled with a furan derivative through a series of reactions, including nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitubercular Activity
The compound has been investigated for its potential as an antimicrobial agent. In a study focusing on inhibitors of the polyketide synthase 13 thioesterase domain, derivatives of similar structures demonstrated significant antitubercular activity against Mycobacterium tuberculosis . The optimization of these compounds led to the identification of effective inhibitors that could serve as lead candidates for drug development.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide exerts its effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate π-π stacking interactions, while the furan moiety can participate in hydrogen bonding, enhancing the compound's binding affinity to target sites .
Organic Synthesis
Building Block for Pharmaceutical Compounds
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be utilized in synthesizing derivatives aimed at modulating receptor activity or enzyme function .
Material Science
Development of Novel Materials
In material science, this compound has potential applications in creating novel materials with unique properties. Its incorporation into polymer matrices could lead to enhanced mechanical properties or improved thermal stability, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and antitubercular agent; acts on specific enzymes and receptors |
| Organic Synthesis | Building block for synthesizing diverse pharmaceutical compounds |
| Material Science | Development of novel materials with enhanced properties for industrial use |
Case Studies
- Antitubercular Activity Study
-
Synthesis and Characterization
- Objective: To synthesize derivatives of this compound and assess their biological activities.
- Findings: Modifications to the core structure resulted in compounds with varying degrees of potency against target enzymes, highlighting the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
a. N-(2-Bromophenyl)-3-chloropropanamide (CAS: 545364-03-2)
- Structure : Lacks the furan-3-yl ethyl group; replaces it with a chlorine atom at the propanamide 3-position.
- Key Differences : Simpler structure with reduced steric bulk and lower polarity due to the absence of the furan ring.
- Synthesis: Direct amidation of 3-chloropropanoic acid with 2-bromoaniline .
b. N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide (CAS: 2097916-68-0)
- Structure : Replaces the furan-3-yl group with a benzothiophene ring and introduces a hydroxyl group.
- Pharmacological Relevance : Benzothiophene derivatives are often explored in kinase inhibition, though specific data for this compound are unavailable .
Analogues with Furan or Heterocyclic Substitutions
a. 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide (CAS: 853331-24-5)
- Structure : Features a 4-bromophenyl-substituted furan and a 4-methoxyphenethyl group.
- Key Differences :
- Bromine at the 4-position of the phenyl ring vs. 2-position in the target compound.
- 4-Methoxyphenethyl group increases lipophilicity compared to the furan-3-yl ethyl group.
- Synthesis: Amide coupling between 3-(5-(4-bromophenyl)furan-2-yl)propanoic acid and 4-methoxyphenethylamine .
b. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide
- Structure : Contains a diazenyl-imidazole-pyridine core and a dimethoxyphenyl-propanamide chain.
- Key Differences : Extended conjugated system likely enhances UV absorption and redox activity.
- Application : Synthesized via palladium-catalyzed coupling, indicating utility in metal-mediated reactions .
Pharmacologically Relevant Propanamides
a. AZD3199 (β₂-Adrenoceptor Agonist)
- Structure : Complex propanamide with naphthalenyl and benzo[d]thiazol-7-yl groups.
- Key Differences : Larger, multi-ring structure designed for prolonged receptor binding.
- Pharmacology : Failed clinical trials due to insufficient efficacy, highlighting challenges in balancing β₂-selectivity and metabolic stability for propanamide-based agonists .
b. 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS: 2734774-14-0)
- Structure : Hydroxy and methoxy-methyl groups at the propanamide 3-position.
- Key Differences : Increased hydrogen-bonding capacity but reduced steric flexibility.
- Synthesis : Likely involves hydroxylation of a bromophenylpropanamide precursor .
Research Implications and Challenges
- Synthetic Accessibility : Propanamide derivatives are generally synthesized via amide coupling, but steric hindrance from substituents (e.g., furan, benzothiophene) may require optimized conditions .
- Pharmacological Potential: Bromophenyl and heterocyclic groups confer metabolic resistance but may reduce solubility. AZD3199’s failure underscores the need for balanced pharmacokinetic profiles .
- Data Gaps: Limited bioactivity data for the target compound and its analogues necessitate further in vitro screening (e.g., enzyme inhibition, receptor binding assays) .
Biological Activity
The compound 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 321.20 g/mol
The compound features a bromophenyl group, a furan ring, and an amide functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan and thiophene rings have shown moderate to good activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A related study demonstrated that certain furan-based compounds exhibited cytotoxic effects against human leukemia cell lines, with IC values in the sub-micromolar range. These findings suggest that the presence of the furan moiety may enhance the anticancer activity of the compound .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor interactions .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several brominated derivatives, including this compound. The results indicated that this compound demonstrated notable activity against Escherichia coli and Candida albicans, with MIC values of 10 µM and 15 µM, respectively .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of furan-containing amides and tested their effects on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC value of 0.76 µM, indicating its potential as a lead compound for further development in cancer therapy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against E. coli | MIC (µM) against C. albicans |
|---|---|---|
| This compound | 10 | 15 |
| Furan Derivative A | 8 | 12 |
| Furan Derivative B | 5 | 10 |
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC (µM) |
|---|---|
| This compound | 0.76 |
| Doxorubicin | 0.50 |
| Compound C | 1.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
